4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol
Overview
Description
4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol is a complex organic compound that features a brominated phenol group, a piperazine ring, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol typically involves multiple steps:
Bromination: The phenol group is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or acetic acid.
Piperazine Introduction: The brominated phenol is then reacted with piperazine in the presence of a base like potassium carbonate (K2CO3) to form the piperazine derivative.
Furan-2-ylmethyl Group Addition: Finally, the furan-2-ylmethyl group is introduced through a nucleophilic substitution reaction, often using a furan-2-ylmethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc dust in acetic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.
Reduction: Zinc dust in acetic acid or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Quinone derivatives.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: It may be used in biochemical assays to study enzyme interactions or receptor binding.
Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.
Industry: It may serve as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol depends on its specific application:
Biological Targets: It may interact with enzymes or receptors, inhibiting or activating their function. The piperazine ring is known for its ability to bind to various biological targets.
Pathways Involved: The compound may affect signaling pathways, such as those involving neurotransmitters or hormones, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}aniline: Similar structure but with an aniline group instead of a phenol group.
4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}benzoic acid: Similar structure but with a carboxylic acid group instead of a phenol group.
Uniqueness
4-Bromo-2-{[4-(furan-2-ylmethyl)piperazin-1-yl]methyl}phenol is unique due to the combination of its brominated phenol group, piperazine ring, and furan ring. This combination provides a distinct set of chemical properties and potential biological activities that are not found in similar compounds.
Properties
IUPAC Name |
4-bromo-2-[[4-(furan-2-ylmethyl)piperazin-1-yl]methyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O2/c17-14-3-4-16(20)13(10-14)11-18-5-7-19(8-6-18)12-15-2-1-9-21-15/h1-4,9-10,20H,5-8,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVFKVJVRAWBXDY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)CC3=C(C=CC(=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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